molecular formula C6H3ClN4O B14760320 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14760320
M. Wt: 182.57 g/mol
InChI Key: SRBJJYQYYXOWCG-UHFFFAOYSA-N
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Description

4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a nitroso group at the 7-position of the pyrimidine ring imparts unique chemical properties to this compound. It is a white crystalline solid, soluble in organic solvents, and has diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper mediators, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) and ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, it interferes with signal transduction pathways involved in cell division and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitroso group in 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine imparts unique redox properties, making it distinct from its analogs

Properties

Molecular Formula

C6H3ClN4O

Molecular Weight

182.57 g/mol

IUPAC Name

4-chloro-7-nitrosopyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C6H3ClN4O/c7-5-4-1-2-11(10-12)6(4)9-3-8-5/h1-3H

InChI Key

SRBJJYQYYXOWCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)N=O

Origin of Product

United States

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